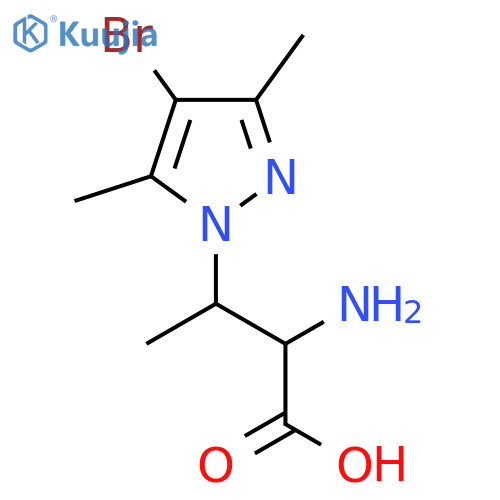Cas no 2004055-19-8 (2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid)

2004055-19-8 structure
商品名:2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
- EN300-1124015
- 2004055-19-8
-
- インチ: 1S/C9H14BrN3O2/c1-4-7(10)5(2)13(12-4)6(3)8(11)9(14)15/h6,8H,11H2,1-3H3,(H,14,15)
- InChIKey: ZVVSHTCSBJBTQM-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=NN(C=1C)C(C)C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 275.02694g/mol
- どういたいしつりょう: 275.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 81.1Ų
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124015-2.5g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1124015-0.1g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1124015-10g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 95% | 10g |
$4545.0 | 2023-10-26 | |
| Enamine | EN300-1124015-0.25g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1124015-1.0g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1124015-10.0g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1124015-0.05g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1124015-1g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1124015-5.0g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1124015-0.5g |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
2004055-19-8 | 95% | 0.5g |
$1014.0 | 2023-10-26 |
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
2004055-19-8 (2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid) 関連製品
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
